molecular formula C14H13NO B10844318 4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one

4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one

Cat. No.: B10844318
M. Wt: 211.26 g/mol
InChI Key: POEIHRYHSHOMRL-UHFFFAOYSA-N
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Description

4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one is a heterocyclic compound that belongs to the class of pyridoquinolines. This compound is characterized by a fused ring system that includes a pyridine ring and a quinoline ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azaarenes with α,β-unsaturated aldehydes, catalyzed by amines and N-heterocyclic carbenes in the presence of bases and oxidants . The reaction is carried out in solvents like toluene at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts, solvents, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions include various substituted pyridoquinolines, which can exhibit different biological activities and properties.

Scientific Research Applications

4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-methyl-5,6-dihydrobenzo[f]quinolizin-3-one

InChI

InChI=1S/C14H13NO/c1-10-12-7-6-11-4-2-3-5-13(11)15(12)9-8-14(10)16/h2-5,8-9H,6-7H2,1H3

InChI Key

POEIHRYHSHOMRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=CC=CC=C3N2C=CC1=O

Origin of Product

United States

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